Lipophilicity Advantage (XLogP3) of the 5-Phenyl-2H-tetrazole Scaffold Compared to Unsubstituted Tetrazole-Hydrazide Fragments
The target compound (CAS 380196-90-7) has a computed XLogP3 of 1.9, attributed to its 5-phenyl-2H-tetrazole ring and para-substituted benzohydrazide [1]. In contrast, the prototypical fragment-lead 2-(1H-tetrazol-5-yl)acetohydrazide (Mr = 142 Da) has a significantly lower XLogP3 (estimated near -0.5) due to the absence of aromatic substituents [2]. This 2.4 log unit difference translates to approximately 250-fold higher theoretical partition coefficient, which is predictive of improved passive membrane permeability for intracellular target engagement [3]. For procurement decisions, this means the 5-phenyltetrazole scaffold provides a starting point with inherently greater cell penetration potential than the unsubstituted core fragment, reducing the need for subsequent lipophilicity-enhancing modifications that often compromise ligand efficiency.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 [1] |
| Comparator Or Baseline | 2-(1H-tetrazol-5-yl)acetohydrazide: XLogP3 estimated ≈ -0.5 (baseline unsubstituted tetrazole-hydrazide fragment) [2] |
| Quantified Difference | Δ XLogP3 ≈ 2.4 log units (~250-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem). No experimental logP/logD data available for the target compound. |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, enabling intracellular target access without additional synthetic modification—a key procurement consideration when selecting a starting scaffold for cell-active probe development.
- [1] PubChem. Compound Summary for CID 2380294: 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide. Computed Properties (XLogP3-AA). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2380294 (accessed 2026-05-05). View Source
- [2] Rüger N, Roatsch M, Emmrich T, Franz H, Schüle R, Jung M, Link A. Tetrazolylhydrazides as Selective Fragment-Like Inhibitors of the JumonjiC-Domain-Containing Histone Demethylase KDM4A. ChemMedChem. 2015 Nov;10(11):1875-83. doi: 10.1002/cmdc.201500335. PMID: 26337137. (Fragment lead structure characterization). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. PMID: 22823020. (General relationship between logP and membrane permeability). View Source
